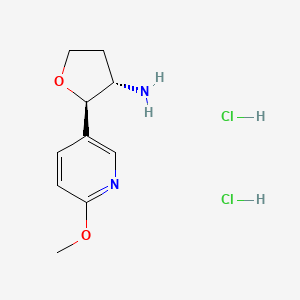
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and an oxolane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are particularly useful for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine derivative, while reduction of the amine group can produce an alkylamine derivative.
Scientific Research Applications
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of pyridine derivatives on biological systems.
Industry: It can be used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of (2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): This compound features a pyridine ring with different substituents and has been studied for its biological activities.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: This compound is structurally similar and has been evaluated for its antimicrobial properties.
Uniqueness
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a methoxy-substituted pyridine ring and an oxolane ring with an amine group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-7(6-12-9)10-8(11)4-5-14-10;;/h2-3,6,8,10H,4-5,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
InChI Key |
BKOIPTKTVCDCNV-UQZKZZBYSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Canonical SMILES |
COC1=NC=C(C=C1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



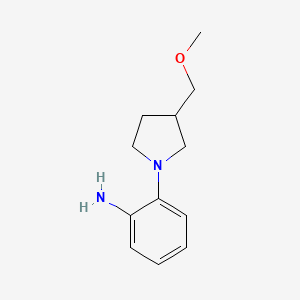
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)
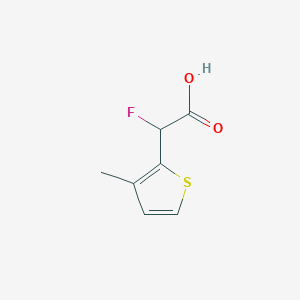
![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
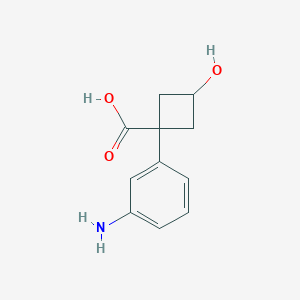
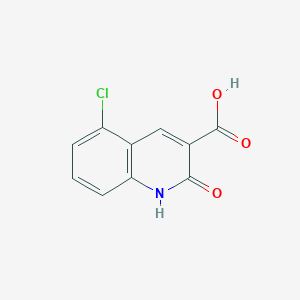
![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)

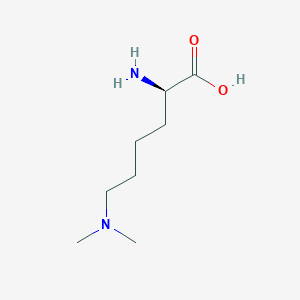
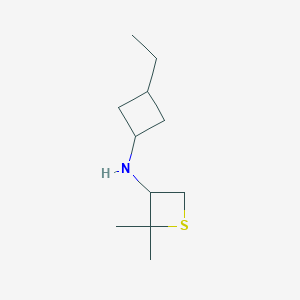

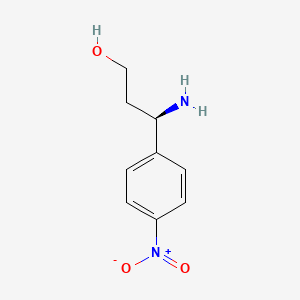
amine](/img/structure/B13324964.png)
